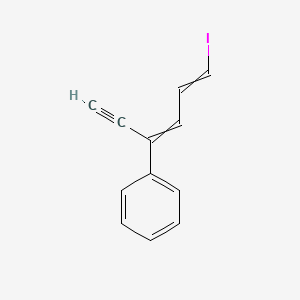
(6-Iodohexa-3,5-dien-1-yn-3-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Iodohexa-3,5-dien-1-yn-3-yl)benzene: is a chemical compound with the molecular formula C12H9I. This compound is characterized by the presence of an iodine atom attached to a hexa-3,5-dien-1-yn-3-yl group, which is further connected to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene can be achieved through the rhodium-catalyzed dimerization of diynes. This method involves the use of Rh(COD)2OTf as the metal source and toluene as the solvent. The reaction conditions are optimized to ensure high selectivity and yield of the desired benzene derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of transition metal-catalyzed cycloaddition reactions. These methods are scalable and can be adapted for large-scale production, ensuring the availability of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions: (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions .
Biology and Medicine: Its ability to undergo various chemical transformations makes it a valuable intermediate in drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its reactivity and versatility make it suitable for creating materials with specific properties .
Mecanismo De Acción
The mechanism of action of (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene involves its interaction with molecular targets through various pathways. The compound can form van-der-Waals complexes and undergo addition reactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Comparación Con Compuestos Similares
- (6-Bromohexa-3,5-dien-1-yn-3-yl)benzene
- (6-Chlorohexa-3,5-dien-1-yn-3-yl)benzene
- (6-Fluorohexa-3,5-dien-1-yn-3-yl)benzene
Uniqueness: Compared to its similar compounds, (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene is unique due to the presence of the iodine atom. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly valuable in certain chemical reactions and applications .
Propiedades
Número CAS |
648933-37-3 |
|---|---|
Fórmula molecular |
C12H9I |
Peso molecular |
280.10 g/mol |
Nombre IUPAC |
6-iodohexa-3,5-dien-1-yn-3-ylbenzene |
InChI |
InChI=1S/C12H9I/c1-2-11(9-6-10-13)12-7-4-3-5-8-12/h1,3-10H |
Clave InChI |
PYCRXCCNOOGHDO-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=CC=CI)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)
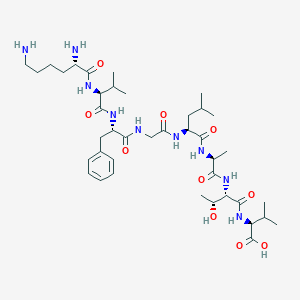
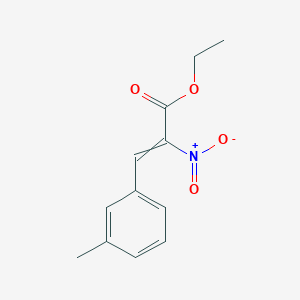
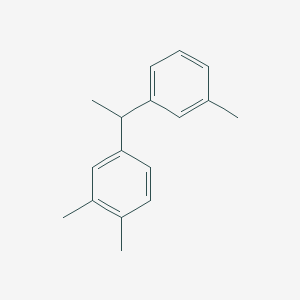
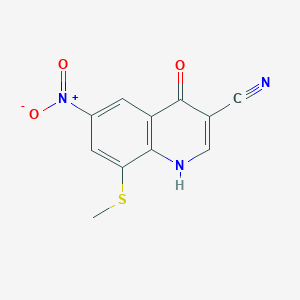
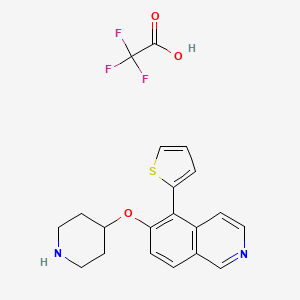
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)
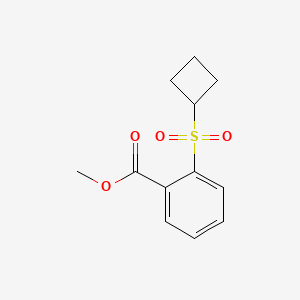
phosphanium bromide](/img/structure/B12611416.png)
